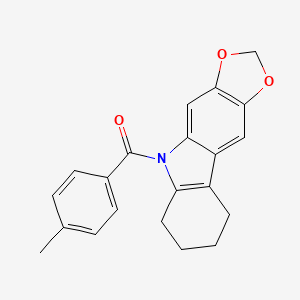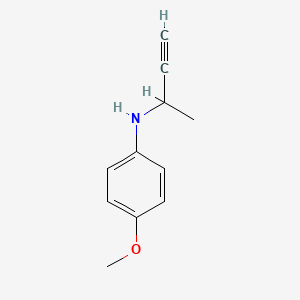
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- is a chemical compound with the molecular formula C13H32O2Si2. It consists of 32 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes silicon and oxygen atoms in its backbone, making it a member of the organosilicon compounds family.
準備方法
The synthesis of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves several steps. One common method includes the reaction of appropriate silanes with diols under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silicon-oxygen bonds. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial production methods often involve large-scale reactions in specialized reactors. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .
化学反応の分析
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of silanols or siloxanes, while substitution reactions can yield a variety of organosilicon compounds .
科学的研究の応用
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable for studying silicon-oxygen chemistry.
Biology: The compound is used in the development of silicon-based biomaterials
Medicine: Research is ongoing to explore the use of this compound in developing new pharmaceuticals. Its unique properties may offer advantages in drug design and delivery.
作用機序
The mechanism of action of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves its interaction with molecular targets through its silicon-oxygen backbone. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .
類似化合物との比較
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- can be compared with other similar compounds, such as:
2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-3,11-disilatridecane: This compound has a similar structure but differs in the number and position of methyl groups.
3,3,11,11-tetramethoxy-2,12-dioxa-7-thia-3,11-disilatridecane: This compound includes sulfur in its structure, which imparts different chemical properties.
The uniqueness of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- lies in its specific arrangement of silicon, oxygen, and methyl groups, which confer distinct chemical and physical properties .
特性
CAS番号 |
54494-07-4 |
|---|---|
分子式 |
C13H32O2Si2 |
分子量 |
276.56 g/mol |
IUPAC名 |
trimethyl(7-trimethylsilyloxyheptoxy)silane |
InChI |
InChI=1S/C13H32O2Si2/c1-16(2,3)14-12-10-8-7-9-11-13-15-17(4,5)6/h7-13H2,1-6H3 |
InChIキー |
WYTWQDRRTMTYJO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCCCCCCCO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyrrolidin-3-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945913.png)
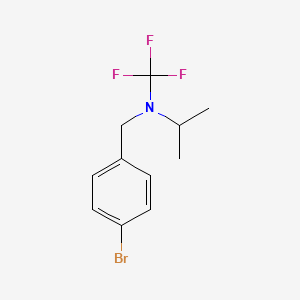
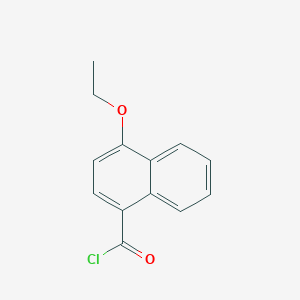

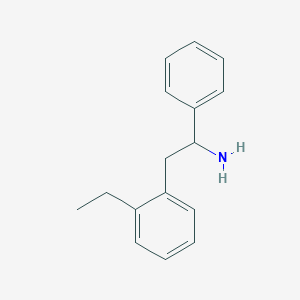
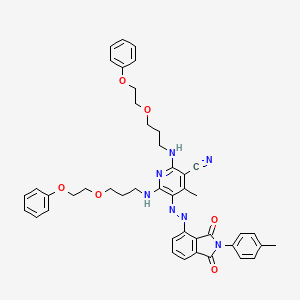
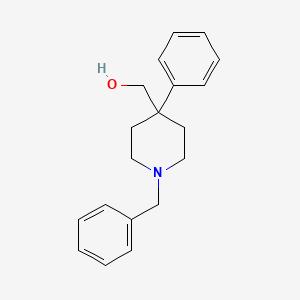

![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)
